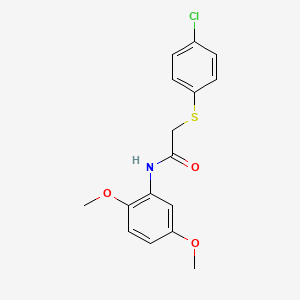

2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Description

2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a thioether linkage between a 4-chlorophenyl group and an acetamide backbone, which is further substituted with a 2,5-dimethoxyphenyl moiety. The compound’s design integrates electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-20-12-5-8-15(21-2)14(9-12)18-16(19)10-22-13-6-3-11(17)4-7-13/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXUJHDNSXDJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333454-64-1 | |

| Record name | 2-((4-CHLOROPHENYL)THIO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 2,5-dimethoxyphenylacetyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into corresponding thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

2-((4-Chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thioether functional group and a complex structure that includes a chlorinated phenyl group and a dimethoxyphenyl moiety, which contribute to its pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C16H16ClN2O3S

- Molecular Weight : 420.9 g/mol

- CAS Number : 895471-55-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thioether and thiazole moieties play crucial roles in mediating these interactions, often involving enzyme inhibition or modulation of signal transduction pathways. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity and influencing various metabolic pathways.

Antitumor Activity

Research has shown that compounds with similar structures exhibit significant antitumor properties. The thiazole ring present in the compound is known for its diverse pharmacological effects, including cytotoxicity against various cancer cell lines. In a study examining related thiazole derivatives, compounds demonstrated IC50 values indicating effective inhibition of cell proliferation in colon carcinoma and other cancer types .

| Compound | IC50 (µg/mL) | Cancer Type |

|---|---|---|

| 24a | 1.61 | Colon Carcinoma HCT-15 |

| 24b | 1.98 | Other Cancer Types |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showcasing the potential of the thioether-containing compounds in combating infections.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

Case Studies

- Anticancer Efficacy : A study focusing on the anticancer efficacy of thiazole derivatives found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

- Antimicrobial Resistance : Research into the antimicrobial properties highlighted the effectiveness of certain derivatives against resistant strains of bacteria, indicating that modifications to the core structure can enhance activity against challenging pathogens .

Q & A

Q. What are the recommended synthetic routes for 2-((4-chlorophenyl)thio)-N-(2,5-dimethoxyphenyl)acetamide, and how can structural purity be validated?

The synthesis of structurally analogous acetamides typically involves nucleophilic substitution or coupling reactions. For example, 2-chloro-N-(4-fluorophenyl)acetamide is synthesized via condensation of 4-fluoroaniline with chloroacetyl chloride under controlled conditions . For the target compound, a similar approach using 2,5-dimethoxyaniline and a thioether-containing acetyl chloride derivative may be employed. Structural validation requires techniques like single-crystal X-ray diffraction (SC-XRD) to confirm bond geometries and intermolecular interactions (e.g., hydrogen bonding). SC-XRD parameters such as unit cell dimensions (e.g., orthorhombic P222 space group) and refinement metrics (R factor <0.05) ensure accuracy .

Q. How is the crystal structure of this compound determined, and what key interactions stabilize its lattice?

Crystal structures of acetamide derivatives are resolved using SC-XRD, which provides atomic coordinates and thermal displacement parameters. For example, 2-(2,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide exhibits an orthorhombic lattice with unit cell parameters a = 8.1628 Å, b = 12.0701 Å, and c = 17.0176 Å . Intramolecular C–H···O hydrogen bonds and intermolecular N–H···O interactions stabilize the packing, as seen in 2-chloro-N-(4-fluorophenyl)acetamide . These interactions are critical for predicting solubility and crystallinity.

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Thiazole and acetamide derivatives are screened for antimicrobial, anticancer, or enzyme-inhibitory activity using in vitro assays. For instance, thiazole-containing analogs are tested against bacterial strains (e.g., E. coli, S. aureus) via broth microdilution to determine minimum inhibitory concentrations (MICs) . For anticancer activity, cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) are recommended. Dose-response curves and IC values provide initial activity profiles.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Integrated Computational-Experimental (ICE) approaches, such as quantum chemical reaction path searches, can predict optimal reaction conditions. For example, the ICReDD initiative employs density functional theory (DFT) to model transition states and identify low-energy pathways, reducing trial-and-error experimentation . Solvent effects, catalyst selection, and temperature gradients are computationally screened before validation via small-scale reactions.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in acetamide derivatives?

SAR studies require systematic structural modifications (e.g., varying substituents on the phenyl or thioether groups) paired with bioactivity data. Molecular docking against target proteins (e.g., kinases, receptors) identifies key binding interactions. For example, 2-(2,4-dichlorophenoxy)-N-(trichloroethyl)acetamide derivatives were docked into enzyme active sites to rationalize inhibitory effects . Pairing docking results with experimental IC values validates hypotheses about pharmacophore elements.

Q. How do structural features (e.g., hydrogen bonding, steric effects) influence physicochemical properties and bioactivity?

Intramolecular interactions (e.g., C–H···O bonds) and steric bulk from substituents (e.g., methoxy groups) impact solubility, membrane permeability, and target binding. SC-XRD data for 2-chloro-N-(4-fluorophenyl)acetamide reveal that intermolecular N–H···O hydrogen bonds form infinite chains, influencing crystallinity and dissolution rates . Quantitative Structure-Property Relationship (QSPR) models can correlate these features with logP or bioavailability.

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. A meta-analysis of published data, combined with standardized re-testing under controlled conditions (e.g., identical cell lines, reagent batches), is critical. Comparative studies using isogenic cell lines or knockout models can isolate compound-specific effects from background noise .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value (Example from ) | Significance |

|---|---|---|

| Space group | P222 | Symmetry and packing arrangement |

| Unit cell dimensions | a = 8.1628 Å, b = 12.0701 Å | Lattice geometry |

| R factor | 0.040 | Agreement between model and data |

| Hydrogen bond geometry | N–H···O (2.89 Å, 156°) | Stabilization of crystal packing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.